molecular formula C12H14BrF3N2 B1401685 N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine CAS No. 1548755-13-0

N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Cat. No. B1401685
M. Wt: 323.15 g/mol
InChI Key: CSBPGSUXWYBULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of piperidine compounds and has a unique chemical structure that makes it an attractive target for drug discovery.

Mechanism Of Action

N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine exerts its therapeutic effects by binding to dopamine transporters and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can improve mood and alleviate symptoms of Parkinson's disease and drug addiction. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine also has anxiolytic effects, which may be due to its ability to modulate the activity of GABA receptors.

Biochemical And Physiological Effects

N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to have several biochemical and physiological effects in animal models. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to increase the release of dopamine in the brain, which can improve mood and alleviate symptoms of Parkinson's disease and drug addiction. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has also been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety and depression.

Advantages And Limitations For Lab Experiments

N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has several advantages for lab experiments, including its high affinity for dopamine transporters, which makes it a useful tool for studying dopamine-related disorders. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is also relatively easy to synthesize and has good stability, which makes it a convenient compound for lab experiments. However, N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine. One area of focus is the development of N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine-based drugs for the treatment of dopamine-related disorders such as Parkinson's disease and drug addiction. Another area of focus is the investigation of the anxiolytic and antidepressant effects of N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine and its potential use in the treatment of anxiety and depression. Further studies are also needed to determine the safety and efficacy of N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine in humans and to optimize the synthesis method for large-scale production.

Scientific Research Applications

N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to have a high affinity for dopamine transporters, which makes it a promising candidate for the treatment of dopamine-related disorders such as Parkinson's disease and drug addiction. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

properties

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-9-4-5-11(10(8-9)12(14,15)16)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBPGSUXWYBULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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